Cyhalofop
Overview
Description
Cyhalofop is a post-emergence herbicide primarily used for controlling grass weeds in rice fieldsThis compound is moderately soluble in water and non-volatile, making it an effective herbicide with a low risk of leaching into groundwater . This compound works by inhibiting the enzyme acetyl coenzyme A carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants .
Mechanism of Action
Target of Action
Cyhalofop, specifically this compound-butyl, is a selective herbicide that primarily targets the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a pivotal role in plant fatty acid biosynthesis . It is used to control grass weeds, especially Leptochloa chinensis, in paddy fields .
Mode of Action
This compound-butyl acts as an inhibitor of ACCase . By inhibiting this enzyme, it disrupts the process of fatty acid biosynthesis in plants, leading to the death of the targeted weeds . Certain mutations in the ACCase gene have been associated with resistance to this compound-butyl .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . When ACCase is inhibited, the production of fatty acids is disrupted, which affects the growth and development of the plant . Cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) have been found to contribute to this compound-butyl resistance in specific resistant populations .
Pharmacokinetics
It is known that this compound-butyl has a low aqueous solubility and is non-volatile .
Result of Action
The primary result of this compound’s action is the death of the targeted weeds . By inhibiting ACCase, it disrupts fatty acid biosynthesis, leading to the cessation of growth and eventual death of the plant . Some populations of leptochloa chinensis have evolved resistance to this compound-butyl due to continuous and extensive application .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in the environment can vary depending on soil and water conditions . It is registered for use on rice and is typically applied using standard commercial sprayers . The potential for this compound-butyl to contaminate groundwater has been noted, demonstrating the properties and characteristics associated with chemicals detected in groundwater .
Biochemical Analysis
Biochemical Properties
Cyhalofop is a systemic herbicide that is taken up by the foliage and has no soil activity . It works by inhibiting the enzyme Acetyl CoA carboxylase (ACCase), disrupting fatty acid biosynthesis and lipid formation . This interaction with ACCase is crucial for its herbicidal activity.
Cellular Effects
In zebrafish, this compound has been shown to inhibit spontaneous movement, heartbeat, and hatching rate of embryos, and reduce the body length of surviving larvae at concentrations of 1.00 mg/L or higher . Morphological abnormalities, including pericardial edema, yolk sac edema, deformation of tail, and deformation of spine, were induced by this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the enzyme ACCase . Two non-synonymous substitutions were detected in the resistant populations (Trp 2027 -Cys in the ACCase 1 of LC-1701 and Leu 1818 -Phe in the ACCase 2 of LC-1704), which were absent in susceptible populations .
Temporal Effects in Laboratory Settings
This compound is not expected to be persistent in the environment . It may be persistent in some water systems depending on local conditions
Dosage Effects in Animal Models
In zebrafish, the 96-h LC50 values of this compound to embryos, 12 h post-hatching larvae, 72 h post-hatching larvae, and adult fish were 2.03, 0.58, 1.42, and 3.49 mg/L, respectively . This suggests that zebrafish early life stages were more sensitive to this compound than the adult stage .
Metabolic Pathways
Once entering the plant, this compound rapidly degrades into this compound-acid, the active form and the primary metabolite of this compound .
Transport and Distribution
This compound has a low aqueous solubility and is non-volatile . It is not expected to be persistent in soil systems but may be persistent in some water systems depending on local conditions .
Preparation Methods
The synthesis of cyhalofop-butyl involves several steps:
Dissolution: R-2-(4-hydroxyphenoxy) propionic acid is dissolved in an organic solvent along with a catalyst to form a mixed solution.
Addition of Acid-Binding Agent: An acid-binding agent is slowly added to the solution until no gas is generated, forming a new mixed solution.
Reaction with Bromobutane: Bromobutane is added to the solution, and the reaction is carried out at 85-95°C to produce an intermediate, R-2-(4-hydroxyphenoxy) butyl propionate.
Final Reaction: 3,4-difluorobenzonitrile is added to the intermediate, maintaining the temperature to generate the final product, this compound-butyl.
Chemical Reactions Analysis
Cyhalofop undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Cyhalofop has several scientific research applications:
Agriculture: It is widely used as a herbicide to control grass weeds in rice fields, particularly effective against Leptochloa chinensis.
Environmental Studies: Research on this compound includes studying its environmental impact, such as its persistence in soil and water systems.
Biochemistry: Studies focus on its mechanism of action, particularly its inhibition of the ACCase enzyme.
Resistance Studies: Research is conducted to understand the resistance mechanisms in weeds, which helps in developing better herbicide formulations.
Comparison with Similar Compounds
Cyhalofop belongs to the aryloxyphenoxy propionate (APP) class of herbicides. Similar compounds in this class include:
Quizalofop: Another ACCase inhibitor used for controlling grass weeds.
Fenoxaprop: Also an ACCase inhibitor with a similar mode of action.
Fluazifop: Another herbicide in the same class, used for similar purposes. This compound is unique due to its high efficacy against Leptochloa chinensis and its safety profile for rice crops .
Properties
IUPAC Name |
(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-10(16(19)20)21-12-3-5-13(6-4-12)22-15-7-2-11(9-18)8-14(15)17/h2-8,10H,1H3,(H,19,20)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBSGBGTWRRYSK-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701022032 | |
Record name | Cyhalofop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122008-78-0 | |
Record name | Cyhalofop [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyhalofop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyhalofop | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYHALOFOP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58150F267D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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